Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate is a complex organic compound featuring a piperazine ring, which is a common structural motif in various pharmaceuticals. This compound is classified within the category of piperazine derivatives and is notable for its potential applications in medicinal chemistry, particularly as a pharmacophore in drug development.
This compound can be synthesized through various methods involving piperazine and substituted aromatic compounds. The presence of the bromophenyl group and the carbamoyl moiety enhances its reactivity and biological activity, making it a subject of interest in synthetic organic chemistry and pharmacology.
Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate can be classified as:
The synthesis of Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity during synthesis .
The molecular structure of Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate features:
Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action of Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate is primarily linked to its interaction with biological targets such as enzymes or receptors.
Data from studies indicate that compounds with similar structures exhibit activity against various diseases, including cancer and neurological disorders .
Relevant data from experimental analyses provide insights into these properties, which are crucial for handling and application in laboratory settings .
Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate has potential applications in:
Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate (CAS: 954849-18-4) exemplifies strategic molecular design in heterocyclic chemistry. Its systematic IUPAC name delineates four key components:
The molecule's structural significance lies in its multimodal functionality:
Table 1: Molecular Characterization of Ethyl 4-((N-(2-Bromophenyl)carbamoyl)methyl)piperazinecarboxylate
Property | Value/Description | |
---|---|---|
IUPAC Name | Ethyl 4-[2-[(2-bromophenyl)amino]-2-oxoethyl]piperazine-1-carboxylate | |
CAS Registry Number | 954849-18-4 | |
Molecular Formula | C₁₅H₂₀BrN₃O₃ | |
Molecular Weight | 370.25 g/mol | |
Key Functional Groups | Piperazine, carbamate, carboxamide, aryl bromide | |
Common Synthetic Routes | Carbodiimide-mediated amidation of ethyl piperazine-1-carboxylate with 2-bromophenylacetic acid derivatives | [2] [8] |
Piperazine-carboxylate architectures emerged as privileged scaffolds in medicinal chemistry following the 1950s antihistamine boom. Their development accelerated due to three key attributes:
Notable therapeutic agents featuring this scaffold include:
Table 2: Therapeutic Applications of Piperazine-Carboxylate Derivatives
Drug/Compound Class | Biological Target | Role of Piperazine-Carboxylate | |
---|---|---|---|
Palbociclib/Ribociclib | CDK4/6 kinases | Solvent-exposed solubilizing group with H-bond capacity | |
Antimicrobial carboxamides | Ketol-acid reductoisomerase | Conformational anchor for sulfonylurea recognition | [8] |
Antidepressant derivatives | Serotonin transporters | Polarity modulator enhancing blood-brain barrier penetration | [5] |
Antitubercular agents | Mtb enoyl-ACP reductase | Bioisostere replacing metabolically labile groups | [5] [10] |
The 2-bromophenyl moiety in this compound exemplifies strategic halogen deployment in drug design. Key functions include:
Biological studies of analogues reveal position-specific halogen effects:
Table 3: Biological Advantages of Ortho-Bromophenyl Substitution in Piperazine Derivatives
Biological System | Ortho-Bromo Derivative Activity | Comparative Compound Activity | Mechanistic Rationale | |
---|---|---|---|---|
HeLa cell proliferation | IC₅₀: 4.67 ± 1.42 µg/mL | 4-Bromo: 17.92 ± 1.50 µg/mL | Enhanced tubulin polymerization disruption via halogen bonding | [5] |
M. tuberculosis InhA | MIC: 0.19 µM | Chloro analogue: 1.45 µM | X-bond with NAD+ cofactor carbonyl | [10] |
5-HT₁A receptor binding | Kᵢ: 2.3 nM (Selectivity index: 142) | Meta-fluoro: Kᵢ: 18.7 nM (SI: 37) | Steric complementarity with TM5 subpocket | [3] |
CDK2 inhibition | Kᵢ: 84 nM | Unsubstituted: Kᵢ: 520 nM | Ortho-bromo stabilizes DFG-out conformation | [7] |
The strategic incorporation of 2-bromophenyl groups enables rational optimization of drug-like properties while maintaining synthetic flexibility for further derivatization—a dual advantage that solidifies this moiety's importance in modern medicinal chemistry.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1